Cas no 2103048-08-2 ((1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine)

(1S)-1-(1-Methylpiperidin-2-yl)ethan-1-amine is a chiral amine compound featuring a piperidine scaffold with a methyl substituent at the nitrogen and an ethylamine side chain at the 2-position. Its stereospecific (S)-configuration enhances its utility in asymmetric synthesis and pharmaceutical applications, where enantioselectivity is critical. The structural rigidity of the piperidine ring contributes to its stability, while the basic nitrogen centers offer reactivity for further derivatization. This compound is particularly valuable as a building block in medicinal chemistry, enabling the development of bioactive molecules with tailored stereochemical properties. Its well-defined chiral environment makes it suitable for catalysis and ligand design in enantioselective transformations.
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine structure
2103048-08-2 structure
Product name:(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
CAS No:2103048-08-2
MF:C8H18N2
MW:142.241921901703
CID:6402196
PubChem ID:165712917

(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
    • EN300-1786371
    • 2103048-08-2
    • Inchi: 1S/C8H18N2/c1-7(9)8-5-3-4-6-10(8)2/h7-8H,3-6,9H2,1-2H3/t7-,8?/m0/s1
    • InChI Key: NLFHYOJZXRNGHA-JAMMHHFISA-N
    • SMILES: N1(C)CCCCC1[C@H](C)N

Computed Properties

  • Exact Mass: 142.146998583g/mol
  • Monoisotopic Mass: 142.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 0.7

(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1786371-0.25g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
0.25g
$1078.0 2023-09-19
Enamine
EN300-1786371-10.0g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
10g
$5037.0 2023-06-02
Enamine
EN300-1786371-2.5g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
2.5g
$2295.0 2023-09-19
Enamine
EN300-1786371-0.5g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
0.5g
$1124.0 2023-09-19
Enamine
EN300-1786371-1.0g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
1g
$1172.0 2023-06-02
Enamine
EN300-1786371-0.1g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
0.1g
$1031.0 2023-09-19
Enamine
EN300-1786371-5g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
5g
$3396.0 2023-09-19
Enamine
EN300-1786371-10g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
10g
$5037.0 2023-09-19
Enamine
EN300-1786371-1g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
1g
$1172.0 2023-09-19
Enamine
EN300-1786371-0.05g
(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine
2103048-08-2
0.05g
$983.0 2023-09-19

Additional information on (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine

Introduction to (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine (CAS No. 2103048-08-2)

(1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine, also known by its CAS number 2103048-08-2, is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral center and a piperidine ring, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine consists of an ethylamine moiety attached to a 1-methylpiperidine ring at the 2-position. The presence of the chiral center at the 1-position imparts enantiomeric selectivity, which is crucial for optimizing the biological activity and pharmacokinetic properties of the compound. This structural complexity allows for the exploration of various stereochemical configurations, thereby expanding its potential utility in drug discovery.

Recent studies have highlighted the importance of (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine in the development of central nervous system (CNS) drugs. Its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, has been extensively investigated. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent serotonin reuptake inhibition, making them promising candidates for the treatment of depression and anxiety disorders.

In addition to its potential as a CNS drug, (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine has also shown promise in the field of neurodegenerative diseases. Research conducted at the University of California, San Francisco, demonstrated that certain derivatives of this compound can effectively protect neuronal cells from oxidative stress and apoptosis. These findings suggest that (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine and its analogs may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high bioavailability and low toxicity make it an attractive candidate for further clinical development. Moreover, its ability to cross the blood-brain barrier efficiently enhances its potential as a CNS-targeted therapeutic agent.

Synthesis methods for (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine have been optimized to ensure high yields and enantiomeric purity. A common approach involves the asymmetric hydrogenation of a prochiral ketone followed by reductive amination. This method has been successfully scaled up for industrial production, ensuring a consistent supply of high-quality material for research and development purposes.

The safety profile of (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine has been evaluated through extensive toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organ systems. However, as with any new chemical entity, ongoing monitoring and further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, (1S)-1-(1-methylpiperidin-2-yl)ethan-1-amine (CAS No. 2103048-08-2) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features, coupled with its favorable pharmacological properties, make it an attractive candidate for the development of novel therapeutic agents targeting various neurological disorders. Continued research and development efforts are expected to further elucidate its full potential and pave the way for new treatment options in clinical practice.

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